Benzene, 1-(1-methoxyethyl)-4-(2-methylpropyl)-
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Overview
Description
1-(1-Methoxyethyl)-4-(2-methylpropyl)benzene is an organic compound with a complex structure that includes a benzene ring substituted with a methoxyethyl group and a methylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methoxyethyl)-4-(2-methylpropyl)benzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1-chloro-2-methoxyethane and 2-methylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require an anhydrous environment and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
In an industrial setting, the production of 1-(1-methoxyethyl)-4-(2-methylpropyl)benzene may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methoxyethyl)-4-(2-methylpropyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group, where nucleophiles such as hydroxide ions (OH-) replace the methoxy group.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium at room temperature.
Reduction: H2 gas with Pd/C catalyst under mild pressure.
Substitution: NaOH in aqueous solution at elevated temperatures.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Hydroxyethyl derivatives.
Scientific Research Applications
1-(1-Methoxyethyl)-4-(2-methylpropyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(1-methoxyethyl)-4-(2-methylpropyl)benzene exerts its effects involves interactions with specific molecular targets. For example, it may bind to enzyme active sites, altering their activity and leading to various biochemical effects. The pathways involved can include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-(1-Methoxyethyl)-4-(2-methylpropyl)benzene: Unique due to its specific substitution pattern on the benzene ring.
1-(1-Methoxyethyl)-4-(1-methylpropyl)benzene: Similar structure but different positioning of the methyl group.
1-(1-Methoxyethyl)-4-(2-methylbutyl)benzene: Similar but with a longer alkyl chain.
Uniqueness
1-(1-Methoxyethyl)-4-(2-methylpropyl)benzene is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
CAS No. |
63753-06-0 |
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Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
1-(1-methoxyethyl)-4-(2-methylpropyl)benzene |
InChI |
InChI=1S/C13H20O/c1-10(2)9-12-5-7-13(8-6-12)11(3)14-4/h5-8,10-11H,9H2,1-4H3 |
InChI Key |
CXJYXHFRLZJNKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)OC |
Origin of Product |
United States |
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